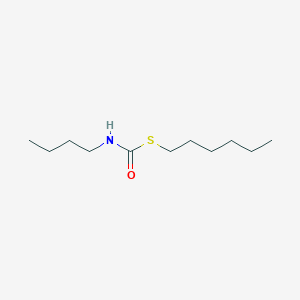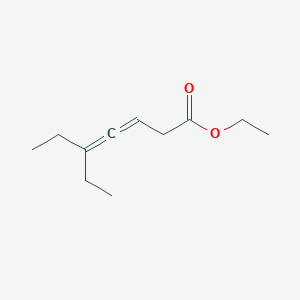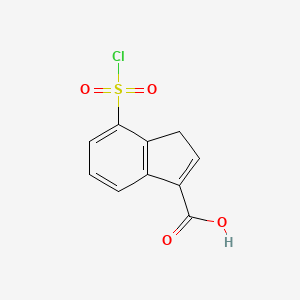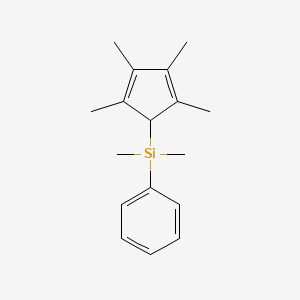![molecular formula C26H38F2N2O B14281425 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine CAS No. 126163-69-7](/img/structure/B14281425.png)
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a pyrimidine ring substituted with a difluoro-heptyloxyphenyl group and a nonyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Heptyloxyphenyl Intermediate: The synthesis begins with the preparation of 2,3-difluoro-4-heptyloxyphenylboronic acid. This intermediate is obtained by reacting 2,3-difluorophenol with heptyl bromide in the presence of a base such as potassium carbonate.
Suzuki-Miyaura Coupling: The heptyloxyphenylboronic acid is then subjected to a Suzuki-Miyaura coupling reaction with a suitable pyrimidine derivative. This reaction is typically carried out in the presence of a palladium catalyst and a base, under an inert atmosphere.
Final Functionalization: The resulting intermediate is further functionalized to introduce the nonyl chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine involves its interaction with specific molecular targets. The difluoro and heptyloxy groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(N-hexyloxy)phenylboronic acid
- 4,4′-Difluorobenzophenone
- α-Chloro-4-fluorotoluene
Uniqueness
2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
126163-69-7 |
|---|---|
Molecular Formula |
C26H38F2N2O |
Molecular Weight |
432.6 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-heptoxyphenyl)-5-nonylpyrimidine |
InChI |
InChI=1S/C26H38F2N2O/c1-3-5-7-9-10-11-13-15-21-19-29-26(30-20-21)22-16-17-23(25(28)24(22)27)31-18-14-12-8-6-4-2/h16-17,19-20H,3-15,18H2,1-2H3 |
InChI Key |
ASGKBAUXUXOKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CN=C(N=C1)C2=C(C(=C(C=C2)OCCCCCCC)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)






![3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14281404.png)

![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)

